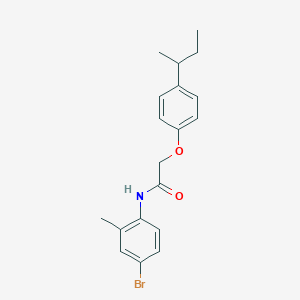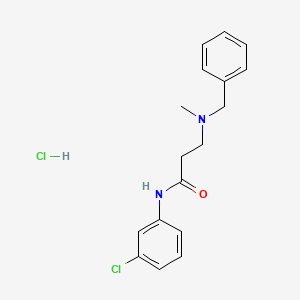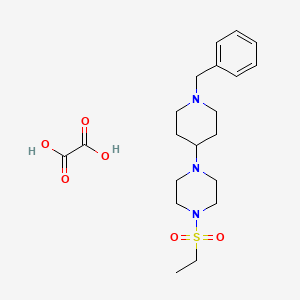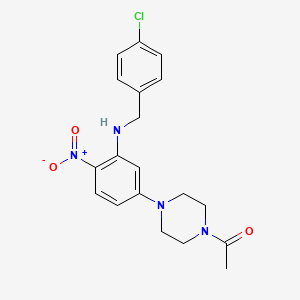
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide, also known as BMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB-4 is a selective antagonist of the TRPM8 ion channel, which is involved in the regulation of various physiological processes such as pain sensation, thermoregulation, and cold sensation.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including pain management, cancer research, and neurology. As a selective antagonist of the TRPM8 ion channel, this compound has been shown to have a significant analgesic effect in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential to inhibit the growth and metastasis of cancer cells, particularly in breast and prostate cancer. Furthermore, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide acts as a selective antagonist of the TRPM8 ion channel, which is involved in the regulation of various physiological processes such as pain sensation, thermoregulation, and cold sensation. By blocking the TRPM8 ion channel, this compound can reduce pain sensation and inhibit the growth and metastasis of cancer cells. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal damage and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a significant analgesic effect in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential to inhibit the growth and metastasis of cancer cells, particularly in breast and prostate cancer. Furthermore, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. However, the exact biochemical and physiological effects of this compound are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide in lab experiments is its selectivity for the TRPM8 ion channel, which allows for specific targeting of this channel without affecting other ion channels. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other TRPM8 antagonists. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide, including its potential applications in pain management, cancer research, and neurology. Additionally, further studies are needed to elucidate the exact biochemical and physiological effects of this compound and to optimize its synthesis method and formulation for better solubility and efficacy. Furthermore, the development of this compound analogs with improved selectivity and potency could lead to the discovery of novel therapeutic agents for various diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-13(2)15-5-8-17(9-6-15)23-12-19(22)21-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKIZTIUOHXQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol](/img/structure/B3948118.png)
![3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3948124.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B3948129.png)
![5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(methylthio)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3948148.png)

![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)


![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)
![3-acetyl-1-(4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3948196.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)
![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
